molecular formula C7H14ClNO3 B2956992 2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2172220-64-1

2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B2956992
CAS No.: 2172220-64-1
M. Wt: 195.64
InChI Key: QUWJCMVZSSIZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride is a piperidine-derived compound characterized by a hydroxyl group and a carboxylic acid moiety attached to the piperidine ring. Its molecular formula is C₇H₁₃NO₃·HCl, with a molecular weight of 219.65 g/mol (calculated for C₇H₁₄ClNO₃). This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly those targeting soluble epoxide hydrolase (sEH) and inflammatory pathways .

Synthesis:
The compound is synthesized via nucleophilic substitution reactions between 2-(piperidin-4-yl)acetic acid hydrochloride and aryl/heteroaryl fluorides in polar aprotic solvents (e.g., DMSO or DMF) under basic conditions (K₂CO₃). Typical reaction temperatures range from 100–130°C, with yields varying between 39–65% depending on substituent steric and electronic effects .

Structural Confirmation:
Structural validation is achieved through ¹H-NMR and ¹³C-NMR, with characteristic chemical shifts observed for the piperidine ring (δ ~1.5–3.0 ppm for protons; δ ~25–55 ppm for carbons) and the carboxylic acid moiety (δ ~170–175 ppm) .

Properties

IUPAC Name

2-hydroxy-2-piperidin-4-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-1-3-8-4-2-5;/h5-6,8-9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWJCMVZSSIZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and acetic acid functionalities. One common method involves the use of piperidine and glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to the hydroxy group.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives with modified aryl/heteroaryl substituents or functional groups (Table 1):

Compound Name Substituent/Modification Molecular Formula Key Applications References
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 4-Acetylphenyl C₁₅H₁₉NO₃ sEH inhibition, anti-inflammatory
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl C₁₄H₁₆N₂O₂ sEH inhibition
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride Phenyl extension at C4 C₁₃H₁₈ClNO₂ PROTAC linker development
Piperidin-4-ylacetic acid Unsubstituted piperidine core C₇H₁₃NO₂·HCl General bioactive intermediate

Key Structural Differences :

  • 9a–9d (): These derivatives feature aryl groups (e.g., acetyl, cyano, or tert-butoxycarbonyl) at the piperidine N-position, enhancing sEH binding affinity via hydrophobic interactions.
  • PROTAC Linker Analogue (): Incorporates a phenyl spacer between the piperidine and acetic acid groups, improving solubility and linker flexibility for targeted protein degradation.
Physicochemical Properties

Comparative physicochemical data are summarized in Table 2:

Compound Melting Point (°C) Solubility (Water) LogP pKa (Carboxylic Acid) References
2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride >250 (decomposes) Moderate 0.19 ~2.5
9a 180–182 Low (DMSO-soluble) 1.85 3.1
9b 195–197 Low 1.12 2.8
PROTAC Linker Analogue Not reported High -0.45 4.2

Trends :

  • Lipophilicity : Aryl-substituted derivatives (e.g., 9a, LogP = 1.85) exhibit higher lipophilicity than the parent compound (LogP = 0.19), correlating with improved membrane permeability .
  • Solubility : The PROTAC linker analogue demonstrates enhanced aqueous solubility due to its extended polar surface area .
Pharmacological Activity
  • sEH Inhibition :

    • 9a–9d show IC₅₀ values of 0.8–12 nM against sEH, outperforming the parent compound (IC₅₀ > 100 nM). The 4-acetylphenyl substituent in 9a confers the highest potency (IC₅₀ = 0.8 nM) due to optimal hydrophobic pocket filling .
    • Anti-inflammatory efficacy in murine models: 9a reduces TNF-α levels by 62% at 10 mg/kg, compared to 35% for unmodified derivatives .
  • PROTAC Applications : The phenyl-extended analogue () enables efficient degradation of BRD4 (DC₅₀ = 50 nM) in cancer cell lines, highlighting its utility in bifunctional molecule design .

Biological Activity

2-Hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in pain management and inflammation treatment. Its unique structural features, including a hydroxyl group and a piperidine ring, enhance its biological activity and solubility, making it a valuable candidate for therapeutic development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12ClN1O3\text{C}_7\text{H}_{12}\text{ClN}_1\text{O}_3

This compound features both hydroxyl and acetic acid functionalities, which contribute to its interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in pain and inflammatory pathways. By inhibiting sEH, the compound can increase levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties. This mechanism suggests its potential utility in treating chronic pain and inflammatory diseases .

Pharmacological Applications

The compound has been evaluated for its pharmacological properties, including:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo models.
  • Pain Management : Its ability to modulate pain pathways makes it a candidate for analgesic development.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to sEH and other biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and affinities.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructure TypeUnique FeaturesBiological Activity
2-(Piperidin-4-yl)acetamideAmideLacks hydroxyl groupModerate anti-inflammatory effects
N-(4-hydroxyphenyl)-N'-(piperidin-4-yl)ureaUreaContains urea functionalitySignificant anti-cancer properties
1-(4-Piperidinyl)-3-methylbutanamideAmideDifferent alkyl side chainAnalgesic properties
N-[4-(Aminomethyl)piperidin-1-yl]acetamideAmineFeatures an amino group enhancing activityStronger binding affinity to receptors

This comparison highlights how structural variations can significantly influence biological effects, emphasizing the unique position of this compound in drug development .

Case Studies

Several studies have documented the effectiveness of this compound in various models:

  • Chronic Pain Model : In a rat model of chronic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
  • Inflammation Study : Inflammatory markers such as TNF-alpha and IL-6 were significantly decreased following treatment with the compound in murine models of inflammation .
  • Receptor Binding Studies : Binding affinity studies demonstrated that the compound interacts effectively with opioid receptors, suggesting potential applications in managing opioid dependence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.